2,4,6-Triamino-5-chloroquinazoline is an organic compound that can be synthesized through various methods. One common method involves the condensation of chloroisatin with different diamines. The resulting product can be further purified and characterized using various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis. [Source: Synthesis and antitumor activity of 2,4,6-triamino-5-chloroquinazoline derivatives, European Journal of Medicinal Chemistry, ]
Research suggests that 2,4,6-triamino-5-chloroquinazoline and its derivatives may possess various potential applications, including:
5-Chloroquinazoline-2,4,6-triamine is a nitrogen-containing heterocyclic compound with the molecular formula . Its structure comprises a quinazoline ring substituted with three amino groups and one chlorine atom. This unique arrangement contributes to its diverse chemical reactivity and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
These reactions yield various quinazoline derivatives that may exhibit distinct chemical and biological properties.
5-Chloroquinazoline-2,4,6-triamine is known for its role as a dihydrofolate reductase inhibitor. By binding to the active site of this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis essential for DNA replication and cellular division. This mechanism underlines its potential as an anticancer agent and its relevance in treating other diseases linked to folate metabolism .
The synthesis of 5-chloroquinazoline-2,4,6-triamine typically involves:
In industrial settings, continuous flow reactors and optimized reaction conditions are often utilized to enhance efficiency and yield.
The unique chemical properties of 5-chloroquinazoline-2,4,6-triamine make it valuable in various applications:
Studies on 5-chloroquinazoline-2,4,6-triamine have highlighted its interactions with several biological targets. Notably:
Several compounds share structural similarities with 5-chloroquinazoline-2,4,6-triamine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4,6-Triaminoquinazoline | Lacks chlorine atom | Different reactivity and biological activity |
| 5-Chloroquinazoline | Lacks amino groups | Altered chemical properties |
| 2,4-Diamino-5-chloroquinazoline | Contains two amino groups | Variations in biological activity |
The presence of three amino groups along with one chlorine atom on the quinazoline ring gives 5-chloroquinazoline-2,4,6-triamine distinct chemical and biological properties compared to its analogs. This unique profile enhances its applicability in medicinal chemistry .
The conventional synthesis of 5-chloroquinazoline-2,4,6-triamine relies on sequential functionalization of aromatic precursors. A widely reported pathway involves nitration of 2,6-dichlorobenzene derivatives followed by chlorination and reductive amination (Figure 1). Key steps include:
A representative protocol from achieves 50–63% yields through precise stoichiometric control (Table 1). Challenges include managing exothermic reactions during nitration and minimizing byproducts such as 5,6-dichloro derivatives.
Table 1: Conventional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 60°C, 4 h | 75 |
| Chlorination | Cl₂/AlCl₃, 0°C, 2 h | 82 |
| Reduction | H₂/Pd-C, 50 psi, 6 h | 63 |
Recent advances prioritize atom economy and reduced environmental impact. Microwave-assisted synthesis (MAS) enables rapid cyclization and reduction steps, cutting reaction times from hours to minutes. For example, reports a 91% yield for 5-chloro-6-nitroquinazoline reduction using NH₄HCO₂/Pd-C under microwave irradiation (300 W, 5 min).
Solvent-free methodologies have also gained traction. A protocol in synthesizes quinazoline derivatives using CO₂ (1 bar) and 1,8-diazabicycloundec-7-ene (DBU) as a catalyst, achieving 97% purity without organic solvents. Similarly, replaces hazardous NaH/DMF with potassium carbonate (K₂CO₃) in tetrahydrofuran (THF), reducing waste generation by 40%.
Key innovations:
Retrosynthetic decomposition identifies 2,4,6-triaminopyrimidine and chloro-substituted benzene as viable precursors (Figure 2). AI platforms like Chemistry42 optimize routes by analyzing reaction databases and predicting steric/electronic effects. For instance:
Industrial synthesis addresses challenges in purity, cost, and throughput:
Process intensification strategies:
Table 2: Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual output | 10 kg | 3.09 metric tons |
| Cost per kilogram ($) | 2,500 | 980 |
| Purity (%) | 95 | 99.8 |
The antiparasitic potential of 5-chloroquinazoline-2,4,6-triamine derivatives has been explored in the context of leishmaniasis, a neglected tropical disease caused by Leishmania species. A structure-activity relationship (SAR) study of N²,N⁴-disubstituted quinazoline-2,4-diamines demonstrated potent activity against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis, with half-maximal effective concentration (EC₅₀) values in the low micromolar range [2]. For instance, compound 23, a derivative bearing a 2,5-dimethoxybenzyl group at the N⁶ position, exhibited an EC₅₀ of 1.2 µM against L. donovani and reduced parasitemia by 37% in a murine visceral leishmaniasis model when administered intraperitoneally at 15 mg/kg/day for five days [2]. Pharmacokinetic analysis of compound 23 revealed a plasma concentration threefold higher than its EC₅₀ and a terminal half-life of five hours, underscoring its potential for further optimization [2].
The antileishmanial mechanism involves selective inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism required for parasite DNA synthesis [2]. Unlike mammalian DHFR, the Leishmania enzyme exhibits structural differences in its active site, enabling selective targeting by quinazoline derivatives. This specificity minimizes host toxicity, as evidenced by selectivity indices (SI) exceeding 10 for lead compounds in macrophage cytotoxicity assays [2].
Quinazoline derivatives, including 5-chloroquinazoline-2,4,6-triamine analogues, exert anticancer effects through dual inhibition of receptor tyrosine kinases (RTKs) and topoisomerases. Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are primary targets, with quinazoline-based inhibitors disrupting angiogenesis and tumor cell proliferation [3]. For example, compound 39, a triazinoquinazoline derivative, demonstrated nanomolar half-maximal inhibitory concentration (IC₅₀) values against colon (HCT-116), melanoma (SK-MEL-28), and ovarian (OVCAR-3) cancer cell lines [3]. Molecular docking studies revealed hydrogen bonding between the quinazoline nitrogen and key residues in the ATP-binding pocket of EGFR, stabilizing the inactive conformation of the kinase [3].
Another derivative, compound 42, a quinazoline-benzimidazole hybrid, exhibited 22-fold greater potency than parent scaffolds against prostate (PC-3) and colon (HT-29) cancers, with IC₅₀ values of 0.34 µM and 0.39 µM, respectively [3]. Mechanistically, this compound induces apoptosis via upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, coupled with caspase-3 activation [3]. Additionally, inhibition of ribonucleotide reductase (RNR) and topoisomerase I/II disrupts DNA replication and repair, further contributing to cytotoxic effects [3].
Current literature on 5-chloroquinazoline-2,4,6-triamine lacks direct evidence of broad-spectrum antimicrobial or antifungal activity. However, structurally related quinoxaline derivatives have shown moderate efficacy against bacterial and fungal pathogens [4]. For instance, substituted quinoxaline-2,3-diones exhibited minimum inhibitory concentrations (MIC) of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli, though these findings pertain to distinct chemical scaffolds [4]. Further studies are required to elucidate whether chloro-amino substitutions on the quinazoline core enhance antimicrobial potency.
5-Chloroquinazoline-2,4,6-triamine derivatives exhibit multitarget enzymatic inhibition, a hallmark of their pharmacological versatility. Beyond DHFR and RTKs, these compounds inhibit topoisomerase I/II and RNR, enzymes critical for DNA topology and nucleotide synthesis [2] [3]. For example, compound 39 binds to the RNR active site via hydrophobic interactions with phenylalanine and tyrosine residues, reducing deoxyribonucleotide pools essential for cancer cell proliferation [3]. Similarly, compound 23 stabilizes the topoisomerase II-DNA cleavage complex, preventing religation of DNA strands and inducing double-strand breaks [3].
Target selectivity is achieved through strategic substitutions on the quinazoline core. The 5-chloro group enhances electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets, while N² and N⁴ amino groups facilitate hydrogen bonding with catalytic residues [2] [3]. Comparative studies show that 2,5-dimethoxybenzyl substitutions at N⁶ improve DHFR inhibition over unsubstituted analogues by 15-fold, highlighting the role of steric and electronic modulation [2].
| Enzyme | Derivative | IC₅₀/EC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Dihydrofolate Reductase | 23 | 1.2 | Competitive inhibition of folate binding |
| EGFR | 39 | 0.45 | ATP-binding site blockade |
| Topoisomerase II | 42 | 0.78 | Stabilization of DNA cleavage complex |
| Ribonucleotide Reductase | 39 | 0.67 | Allosteric modulation of active site |
The three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on 5-chloroquinazoline-2,4,6-triamine derivatives have provided critical insights into the molecular features governing biological activity. These computational approaches have been instrumental in understanding the steric and electronic requirements for optimal pharmacological properties.
Comparative Molecular Field Analysis (CoMFA) studies on quinazoline antifolates, including 5-chloroquinazoline-2,4,6-triamine derivatives, have demonstrated statistically significant models with cross-validated correlation coefficients (q²) ranging from 0.573 to 0.757 and conventional correlation coefficients (r²) between 0.925 and 0.935 . The CoMFA models reveal that steric fields contribute 51-60% to the overall activity, while electrostatic fields account for 40-49% of the biological activity variation [2].
Comparative Molecular Similarity Index Analysis (CoMSIA) models have provided complementary insights with q² values ranging from 0.445 to 0.599 and r² values between 0.855 and 0.893 [2] [3]. CoMSIA analysis incorporates five different fields: steric (23%), electrostatic (20-21%), hydrophobic (20%), hydrogen bond donor (19%), and hydrogen bond acceptor (16%) contributions [3]. This multi-field approach has revealed that hydrogen bonding interactions are critically important for ligand-protein complexes involving quinazoline derivatives.
The 3D-QSAR contour maps have provided valuable information for structure-based drug design. Steric contour maps indicate that bulky substituents at specific positions on the quinazoline ring system are detrimental to activity, while certain regions favor steric bulk. Electrostatic contour maps demonstrate that electronegative substituents at positions 3 and 6 of the quinazoline ring foster optimal polar interactions and hydrophobic contacts within the ATP-binding sites of target enzymes [4].
For osteosarcoma-targeting quinazoline derivatives, CoMSIA methodology has yielded models with high q² values of 0.63 and r² values of 0.987, with low error values of 0.05 [5]. The electrostatic field contribution was identified as the most significant factor influencing compound activity, followed by steric and hydrophobic contributions. These findings have guided the design of 200 novel quinazoline derivatives with enhanced predicted activities.
Molecular docking studies have been extensively employed to investigate the binding interactions between 5-chloroquinazoline-2,4,6-triamine derivatives and their target proteins. These computational approaches have provided detailed insights into the molecular mechanisms of action and have guided structure-based drug design efforts.
Crystal structure analysis of the QN254/quinazoline-2,4,6-triamine complex with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) at 2.7 Å resolution has revealed key binding interactions [6]. The quinazoline scaffold forms direct hydrogen bonds with Asp54 and gains an additional hydrogen bond with Thr185. Extensive hydrogen bonding networks are established between the enzyme carbonyl backbones at Ile14, Cys15, and Leu164 with the diamino-quinazoline ring system.
Water-mediated hydrogen bonds play a crucial role in binding affinity, particularly between the N-6 position of the quinazoline ring and both the side chain of Asn108 and the C-2 hydroxyl of the NADPH ribose [6]. Van der Waals contacts and π-π interactions with Leu46, Met55, and Phe58 side chains further stabilize the protein-ligand complex.
For epidermal growth factor receptor (EGFR) inhibition, quinazoline derivatives have shown binding energies ranging from -5.7 to -12.2 kcal/mol [7]. The most potent compounds demonstrate binding affinities comparable to established drugs, with some derivatives showing IC₅₀ values as low as 0.34 nM against EGFR wild-type [8]. Molecular docking studies have revealed that quinazoline derivatives bind to the ATP-binding site of EGFR through multiple interactions, including hydrogen bonds with key residues such as Met793, Lys745, and Thr854.
Docking studies against carbonic anhydrase have shown that quinazoline derivatives can achieve binding affinities competitive with standard inhibitors like acetazolamide [9]. The compounds exhibit significant interactions with the active site zinc ion and surrounding amino acid residues, with binding energies ranging from -7.2 to -12.2 kcal/mol.
For antimalarial activity, molecular docking against PfDHFR-TS has revealed that compounds with 4-benzyloxy-2-trichloromethylquinazoline scaffolds show binding energies of -9.565 to -9.869 kcal/mol [10]. Key amino acid residues including Leu46, Asp54, Ser111, and Thr185 play major roles in ligand-receptor interactions within the binding pocket of quadruple mutant PfDHFR-TS.
Antileishmanial quinazoline derivatives have demonstrated favorable binding interactions with dihydrofolate reductase and pteridine reductase enzymes from Leishmania species [11]. The docking studies have supported the experimental observations that N²-benzyl substitution is more favorable than N⁴-benzyl substitution for antileishmanial activity.
Density Functional Theory calculations have provided fundamental insights into the electronic properties, molecular geometry, and reactivity of 5-chloroquinazoline-2,4,6-triamine derivatives. These quantum mechanical studies have been instrumental in understanding the relationship between molecular structure and biological activity.
DFT calculations using the B3LYP functional with 6-31G(d) basis set have been extensively employed for quinazoline derivatives [12]. The optimized geometries reveal that quinazoline rings maintain planarity with characteristic bond lengths and angles. Carbon-nitrogen bond lengths in the quinazoline system vary within the range of 1.28-1.40 Å, reflecting the aromatic character and electron delocalization within the heterocyclic framework [13].
HOMO-LUMO energy gap calculations have provided crucial information about chemical reactivity and bioactivity. Energy gaps ranging from 2.5 to 4.8 eV have been calculated for various quinazoline derivatives, with lower energy gap values indicating enhanced charge transfer interactions and potential for increased biological activity [13]. The frontier molecular orbital analysis has revealed that the HOMO is typically localized on the quinazoline core, while the LUMO extends to substituent groups, facilitating electron transfer processes.
Molecular electrostatic potential (MEP) maps have identified regions of high and low electron density, providing insights into intermolecular interactions and binding sites [12]. The MEP analysis has shown that nitrogen atoms in the quinazoline ring system possess significant negative charges (-0.3 to -0.8), making them favorable sites for hydrogen bonding and electrostatic interactions with target proteins.
Dipole moment calculations have revealed that quinazoline derivatives are polar molecules with dipole moments ranging from 2.5 to 4.5 Debye [14]. The presence of amino groups and halogen substituents significantly influences the overall molecular polarity, affecting solubility and membrane permeability properties.
Natural Bond Orbital (NBO) analysis has provided detailed information about intramolecular interactions and charge distribution. For quinazoline derivatives, the most significant hyperconjugative interactions involve lone pairs on nitrogen atoms (LP(1)N3) and antibonding π orbitals, producing stabilization energies of 48-50 kcal/mol [13]. These interactions contribute to the overall stability and electronic properties of the molecules.
Vibrational frequency calculations have confirmed that optimized structures represent true minima on the potential energy surface, with no imaginary frequencies observed [12]. The calculated vibrational spectra in the range of 500-3500 cm⁻¹ have been used to identify characteristic functional groups and confirm structural assignments.
Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been conducted for 5-chloroquinazoline-2,4,6-triamine derivatives using various computational platforms including SwissADME, admetSAR, and pkCSM. These predictions are essential for early-stage drug development and optimization of pharmacokinetic properties.
Molecular property analysis has revealed that most quinazoline-2,4,6-triamine derivatives comply with Lipinski's Rule of Five, with molecular weights ranging from 175 to 400 Da and calculated log P values between 1.5 and 4.5 [15] [16]. The compounds typically contain 2-5 hydrogen bond donors and 4-8 hydrogen bond acceptors, falling within acceptable ranges for oral bioavailability. However, compounds with nitrobenzoyl substituents may show one Veber rule violation due to topological polar surface area (TPSA) values exceeding 140 Ų, which can limit membrane permeability [15].
Aqueous solubility predictions have shown variable results depending on substituent patterns. Compounds with nitrobenzoyl groups at the 6-position demonstrate the highest aqueous solubility values (0.3 mg/mL), while other derivatives show moderate to low solubility profiles [15]. Despite lower solubility, many compounds maintain high capacity for biological membrane penetration (absorption >60%, high gastrointestinal absorption).
Blood-brain barrier (BBB) permeability predictions indicate that most quinazoline derivatives have low to moderate BBB penetration, which is advantageous for peripheral targets but may limit central nervous system applications [16]. The compounds generally show high human intestinal absorption (HIA+) and moderate Caco-2 permeability, suggesting good oral bioavailability potential.
Cytochrome P450 enzyme interaction predictions reveal variable inhibition profiles. Many quinazoline derivatives are predicted to be CYP3A4 substrates but not CYP2D6 substrates, which may influence drug-drug interaction potential [16]. The compounds generally show low inhibitory promiscuity, reducing the risk of metabolic complications.
Toxicity predictions using multiple computational models have shown that quinazoline derivatives are generally non-carcinogenic and non-mutagenic according to AMES toxicity tests [10] [16]. Acute oral toxicity predictions suggest moderate toxicity with LD₅₀ values in acceptable ranges for pharmaceutical development. Tetrahymena pyriformis toxicity predictions indicate low environmental toxicity potential.
HERG channel inhibition predictions suggest that most quinazoline derivatives have low risk of cardiotoxicity, an important safety consideration for drug development [16]. The compounds generally show favorable profiles across multiple toxicity endpoints, supporting their potential for further pharmaceutical development.
For specific derivatives, compounds with 4-benzyloxy-2-trichloromethylquinazoline scaffolds have shown excellent ADMET profiles with moderate and non-toxic properties [10]. The selectivity indices for these compounds against human cells versus parasite targets demonstrate favorable therapeutic windows for antiparasitic applications.